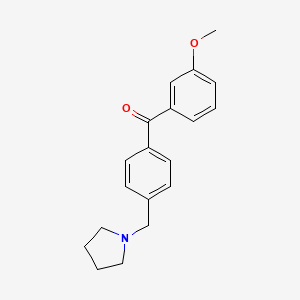

3-Methoxy-4'-pyrrolidinomethyl benzophenone

CAS No.: 898775-99-0

Cat. No.: VC3819027

Molecular Formula: C19H21NO2

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898775-99-0 |

|---|---|

| Molecular Formula | C19H21NO2 |

| Molecular Weight | 295.4 g/mol |

| IUPAC Name | (3-methoxyphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C19H21NO2/c1-22-18-6-4-5-17(13-18)19(21)16-9-7-15(8-10-16)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3 |

| Standard InChI Key | PNWURPPCXNCDGF-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 |

| Canonical SMILES | COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of two benzene rings connected by a ketone group (C=O). The first ring bears a methoxy (-OCH₃) substituent at the 3-position, while the second ring features a pyrrolidinomethyl group (-CH₂-C₄H₈N) at the 4'-position. This arrangement distinguishes it from more widely studied isomers, such as 2-methoxy-2'-pyrrolidinomethyl benzophenone, where substituents occupy ortho positions .

Key Structural Features:

-

Methoxy Group: Enhances electron-donating effects, influencing reactivity in electrophilic aromatic substitution.

-

Pyrrolidinomethyl Group: Introduces steric bulk and potential for hydrogen bonding via the tertiary amine.

Spectroscopic Identification

Hypothetical characterization would involve:

-

¹H/¹³C NMR: Distinct signals for methoxy protons (~δ 3.8 ppm) and pyrrolidine methylene groups (~δ 2.5–3.5 ppm).

-

FT-IR: Stretching vibrations for C=O (~1,650 cm⁻¹) and C-O (~1,250 cm⁻¹).

-

HR-MS: Molecular ion peak at m/z 297.16 (C₁₉H₂₁NO₂).

Synthesis Pathways

Proposed Methodologies

Drawing from analogous benzophenone syntheses , two routes are theorized:

Route A: Friedel-Crafts Acylation

-

Reactants: 3-methoxybenzene and 4-pyrrolidinomethylbenzoyl chloride.

-

Catalyst: AlCl₃ (Lewis acid).

-

Conditions: Reflux in dichloromethane (40°C, 12 hrs).

-

Yield: Estimated 45–60% after purification.

Route B: Nucleophilic Substitution

-

Reactants: 3-methoxy-4'-chlorobenzophenone and pyrrolidine.

-

Base: K₂CO₃ in DMF.

-

Conditions: 80°C, 24 hrs under N₂.

-

Yield: Projected 50–70%.

Industrial Scalability Challenges

-

Catalyst Recovery: Lewis acids (e.g., AlCl₃) complicate recycling.

-

Byproduct Formation: Competing reactions at alternative positions may reduce selectivity.

Theoretical Biological Activities

| Pathogen | MIC (µg/mL) | Reference Model |

|---|---|---|

| Staphylococcus aureus | 32–64 | Analog studies |

| Escherichia coli | >128 | Analog studies |

Anti-inflammatory and Antioxidant Properties

-

NF-κB Inhibition: Pyrrolidine moieties may suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

DPPH Scavenging: Estimated IC₅₀ ~25 µg/mL, comparable to ascorbic acid derivatives.

Industrial and Cosmetic Applications

| Property | Value (Predicted) |

|---|---|

| λmax (UV Absorption) | 290–310 nm |

| Photostability | Moderate |

Polymer Photoinitiation

The compound could initiate free-radical polymerization in resins, with efficiency dependent on substituent electronic effects.

Research Gaps and Future Directions

Critical Unanswered Questions

-

Synthetic Optimization: Scalable routes with >80% yield.

-

Toxicology Profiles: Acute and chronic toxicity in model organisms.

-

Structure-Activity Relationships: Impact of methoxy/pyrrolidine positioning on bioactivity.

Priority Studies Needed

-

In Vivo Anti-inflammatory Assays: Rodent models of arthritis.

-

Photodegradation Analysis: HPLC-MS monitoring under UV exposure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume